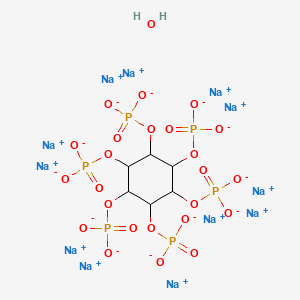
Phytic acid dodecasodium salt hydrate
Descripción general
Descripción
Phytic acid dodecasodium salt hydrate, also known as myo-inositol hexakis (dihydrogen phosphate) dodecasodium salt, is a phosphorus storage compound found in seeds and cereal grains . It is known as a food inhibitor due to its strong ability to chelate multivalent metal ions, especially zinc, calcium, and iron .
Molecular Structure Analysis
The empirical formula of Phytic acid dodecasodium salt hydrate is C6H18O24P6 · 12Na · xH2O . Its molecular weight is 935.91 on an anhydrous basis .Chemical Reactions Analysis
Phytic acid dodecasodium salt hydrate has been found to inhibit the formation of uric acid from xanthine with an IC50 of about 30 mM . It greatly affects the generation of the superoxide, indicating that the superoxide generating domain of xanthine oxidase (XO) is more sensitive to phytic acid .Physical And Chemical Properties Analysis
Phytic acid dodecasodium salt hydrate is a solid substance with a white to off-white color . It has a high surface negative charge, making it a potent chelator of divalent and trivalent cations in vitro . It’s most likely associated with Ca2+ or Mg2+ ions in vivo .Aplicaciones Científicas De Investigación
Capillary Electrophoresis : Okafo, Harland, and Camilleri (1996) found that the inclusion of phytic acid dodecasodium salt in separation buffers significantly improves the separation of synthetic short-chain oligonucleotides in capillary electrophoresis, simplifying the analysis of such compounds (Okafo, Harland, & Camilleri, 1996).
Carcinogenesis Study : Takaba et al. (1994) investigated the effects of dietary phytic acid and its salts on urinary bladder carcinogenesis in rats. They found that the sodium salt of phytic acid notably increased the development of preneoplastic and neoplastic lesions (Takaba et al., 1994).
Mass Spectrometry Enhancement : Ballantine, Games, and Slater (1997) demonstrated that negative-ion electrospray mass spectrometry analysis of various polyphosphonated alkali metal salts, including phytic acid dodecasodium salt hydrate, showed significant improvement in signal intensity after diethylamine treatment (Ballantine, Games, & Slater, 1997).
Acid-Base Properties Study : Cigala et al. (2010) studied the acid-base properties of concentrated phytic acid in self-medium and NaClaq, observing the formation of binuclear Hi(Phy)2 species in addition to mononuclear HiPhy species (Cigala et al., 2010).
Extraction from Corn Germ Cake : Li Chenchen (2011) optimized the process for extracting phytic acid dodecasodium from defatted corn germ cake, achieving a yield of 74.73% (Li Chenchen, 2011).
Enzyme Catalysis in Organic Solvents : Zacharis et al. (1997) explored the use of salt hydrate pairs, including phytic acid dodecasodium salt, for controlling water in enzyme catalysis within organic solvents (Zacharis et al., 1997).
Aquaculture Nutrition : Usmani and Jafri (2002) assessed the impact of dietary phytic acid on the growth, conversion efficiency, and carcass composition of Cirrhinus mrigala fry, noting significant reductions in weight gain and growth rate with dietary phytic acid above 1% (Usmani & Jafri, 2002).
Copper Corrosion Inhibitors : Chen and Lin (1996) developed a rapid capillary electrophoresis method to analyze copper corrosion inhibitors, using phytic acid dodecasodium salt as a background electrolyte (Chen & Lin, 1996).
Anti-Neoplastic Agent : Fox and Eberl (2002) conducted a systematic review on phytic acid (IP6) as an anti-neoplastic agent, examining its effects in various cancer types in animal studies (Fox & Eberl, 2002).
Heavy Metal Ion Adsorption : Tsao et al. (1997) investigated the adsorption of heavy metal ions by immobilized phytic acid, finding that it can effectively adsorb ions such as cadmium, copper, lead, nickel, and zinc from aqueous solutions (Tsao et al., 1997).
Mecanismo De Acción
Target of Action
The primary target of Phytic acid dodecasodium salt hydrate is the enzymatic superoxide source xanthine oxidase . Xanthine oxidase plays a crucial role in the metabolism of purines in the body, which are vital components of DNA, RNA, and ATP.
Mode of Action
Phytic acid dodecasodium salt hydrate inhibits the activity of xanthine oxidase . This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, a process that generates reactive oxygen species. By inhibiting xanthine oxidase, Phytic acid dodecasodium salt hydrate reduces the production of these harmful reactive oxygen species.
Biochemical Pathways
Phytic acid dodecasodium salt hydrate affects the purine degradation pathway . In this pathway, xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. By inhibiting xanthine oxidase, Phytic acid dodecasodium salt hydrate disrupts this pathway, reducing the production of uric acid and reactive oxygen species.
Pharmacokinetics
Its ability to chelate multivalent metal ions, especially zinc, calcium, and iron, suggests it may interact with these ions in the body . These interactions could potentially affect its absorption, distribution, metabolism, and excretion (ADME), but more research is needed to understand these effects.
Result of Action
The inhibition of xanthine oxidase by Phytic acid dodecasodium salt hydrate leads to antioxidative, neuroprotective, and anti-inflammatory effects . By reducing the production of reactive oxygen species, it can protect cells from oxidative stress, which is beneficial for neuronal health and can reduce inflammation.
Action Environment
The action of Phytic acid dodecasodium salt hydrate can be influenced by environmental factors. For example, its chelating ability suggests that the presence of multivalent metal ions in the environment could affect its activity . Additionally, it is known to function as a phosphorus storage compound in seeds and cereal grains , suggesting that its activity could also be influenced by the presence of these compounds
Safety and Hazards
Propiedades
IUPAC Name |
dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.12Na.H2O/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;;1H2/q;12*+1;/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFMYFHNGBHKCG-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Na12O25P6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718694 | |
| Record name | Sodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)--water (12/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
941.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phytic acid dodecasodium salt hydrate | |
CAS RN |
123408-98-0, 14306-25-3 | |
| Record name | Sodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)--water (12/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Fluoro-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B571022.png)

![3-(2-Naphthalen-1-ylethyl)-3-[2-(oxan-2-yl)ethyl]pentanedioic acid](/img/structure/B571025.png)
![[4-{4-[Bis(3-phenylpropyl)amino]phenyl}-3-cyano-5-oxo-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-ylidene]propanedinitrile](/img/structure/B571028.png)
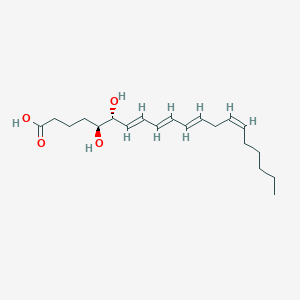
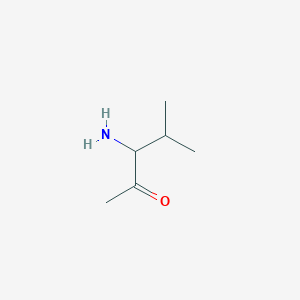
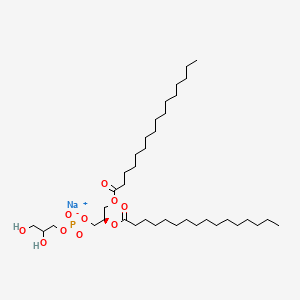
![Acetamide,N-[1-(acetyloxy)cyclopentyl]-](/img/structure/B571038.png)

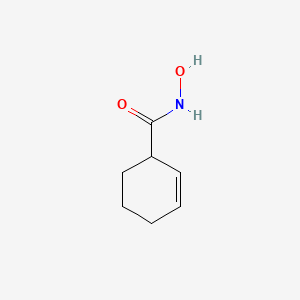
![4,4'-[Diazenediylbis(oxymethylene)]dibenzoic acid](/img/structure/B571043.png)
![2-[(2-Chloroisonicotinoyl)amino]butanoic acid](/img/structure/B571044.png)